3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one basic properties
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one basic properties
An In-Depth Technical Guide to the Physicochemical and Pharmacological Characterization of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Introduction
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one belongs to a significant class of spiro-heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The unique three-dimensional architecture of the spirocyclic system, which features two rings sharing a single carbon atom, imparts a conformational rigidity that is highly sought after in modern drug design. This structural feature can lead to enhanced selectivity for biological targets and improved pharmacokinetic profiles. Specifically, the 1,3,8-triazaspiro[4.5]decan-4-one core has been identified as a privileged scaffold in the development of agonists for muscarinic M1 and M4 receptors, which are critical targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.
This guide provides a comprehensive technical overview of the essential basic properties of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one, intended for researchers and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the analytical methodologies chosen for its characterization, offering a framework for investigating novel compounds within this chemical class.
Part 1: Synthesis and Structural Elucidation
The synthesis of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is typically achieved through a multi-step sequence that constructs the spirocyclic core. A common and effective approach is the multicomponent Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of a piperidine-derived precursor with an isocyanide and other components. The choice of a protected piperidine derivative is crucial to control regioselectivity and prevent side reactions.
Caption: Proposed Ugi reaction workflow for the synthesis of the target compound.
Step-by-Step Synthetic Protocol
Objective: To synthesize 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one via a Ugi multicomponent reaction followed by deprotection.
Materials:
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1-Boc-4-piperidone
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Aniline
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Glyoxylic acid monohydrate
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tert-Butyl isocyanide
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Methanol (MeOH), anhydrous
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for organic synthesis
Part A: Ugi Reaction
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 eq), aniline (1.0 eq), and glyoxylic acid monohydrate (1.0 eq).
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Solvent Addition: Dissolve the reactants in anhydrous methanol (approx. 0.5 M concentration).
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Isocyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl isocyanide (1.1 eq) dropwise over 10 minutes. Causality: The isocyanide is highly reactive and the reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side-product formation.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-Boc protected intermediate.
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Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure protected spiro-compound.
Part B: Boc Deprotection
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Reaction Setup: Dissolve the purified N-Boc protected intermediate in anhydrous DCM (approx. 0.2 M).
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Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution at 0 °C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The excess ensures the reaction goes to completion.
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Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess TFA. Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the final product.
Structural Characterization
The identity and purity of the synthesized 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one must be confirmed using a suite of analytical techniques.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), piperidine ring protons (aliphatic region), and a singlet for the methine proton adjacent to the amide. | Confirms the proton framework and structural integrity. |
| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), spiro carbon, aromatic carbons, and aliphatic carbons of the piperidine ring. | Confirms the carbon skeleton of the molecule. |
| Mass Spec (HRMS) | A molecular ion peak [M+H]⁺ corresponding to the exact calculated mass (C₁₄H₁₈N₃O⁺). | Confirms the molecular formula and weight. |
| FT-IR | Characteristic absorption bands for N-H stretching (secondary amines), C=O stretching (amide), and aromatic C-H stretching. | Identifies key functional groups. |
| HPLC | A single major peak under optimized conditions. | Quantifies the purity of the final compound. |
Part 2: Core Physicochemical Properties
The basicity, lipophilicity, and solubility of a drug candidate are fundamental properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa) Determination
The molecule possesses two basic nitrogen atoms (N1 and N8), making it a dibasic compound. The pKa values quantify the extent of ionization at physiological pH, which is critical for receptor binding and membrane permeability.
Methodology: Potentiometric Titration
Causality: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. It measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of protonation/deprotonation events.
Protocol:
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Two inflection points are expected, corresponding to the two pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity measures the affinity of a compound for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability.
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LogP: The partition coefficient in a neutral n-octanol/water system.
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LogD: The distribution coefficient at a specific pH (e.g., pH 7.4), which accounts for the ionization of the compound. For a basic compound like this, LogD at physiological pH will be lower than its LogP.
Methodology: Shake-Flask Method
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Preparation: Prepare a stock solution of the compound in n-octanol. Also prepare a buffer solution at pH 7.4.
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Partitioning: Mix equal volumes of the n-octanol stock solution and the pH 7.4 buffer in a vial.
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Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases. Centrifuge the vial to ensure complete phase separation.
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Quantification: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each layer using a suitable analytical method, typically UV-Vis spectroscopy or HPLC.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility
Solubility is critical for oral absorption and formulation development. The solubility of basic compounds is typically pH-dependent, increasing as the pH decreases due to protonation.
Methodology: Kinetic Solubility Assay
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Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
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Assay: Add a small aliquot of the DMSO stock to a series of aqueous buffers across a range of pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration & Measurement: Shake the samples for 24 hours at a constant temperature. After equilibration, filter the samples to remove any precipitated solid. Measure the concentration of the dissolved compound in the filtrate by HPLC-UV.
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Data Analysis: The measured concentration at each pH is the aqueous solubility under those conditions.
| Property | Methodology | Significance in Drug Development |
| Basicity (pKa) | Potentiometric Titration | Influences ionization state, receptor binding, solubility, and membrane permeability. |
| Lipophilicity (LogD₇.₄) | Shake-Flask Method | Predicts ability to cross biological membranes and potential for off-target binding. |
| Aqueous Solubility | Kinetic Solubility Assay | Determines dissolution rate and is a key factor for oral bioavailability and formulation. |
Part 3: Pharmacological Context and Screening
Analogs of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one have shown activity as isoform-selective inhibitors of Phospholipase D (PLD), particularly PLD2.[1] PLD enzymes are implicated in various signaling pathways related to cancer cell growth and metastasis, making them attractive therapeutic targets.[1]
Primary In-Vitro Screening: PLD Inhibition Assay
The initial assessment of pharmacological activity would involve testing the compound's ability to inhibit PLD1 and PLD2 enzymes.
Methodology: In-Vitro Fluorescence-Based Assay
Causality: This assay provides a direct measure of enzyme activity by monitoring the production of a fluorescent product, allowing for sensitive and high-throughput screening of potential inhibitors.
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Reagents: Recombinant human PLD1 and PLD2 enzymes, a fluorescent phospholipid substrate (e.g., NBD-PC), and assay buffer.
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Assay Protocol:
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Dispense the compound at various concentrations into a 96-well plate.
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Add the PLD enzyme (either PLD1 or PLD2) to each well and incubate briefly.
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Initiate the reaction by adding the fluorescent substrate.
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Monitor the increase in fluorescence over time using a plate reader.
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Data Analysis: Calculate the rate of reaction for each concentration of the compound. Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Logical workflow for primary pharmacological screening.
Conclusion
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a structurally compelling molecule representative of a class with significant therapeutic potential. A thorough characterization of its basic properties—spanning synthesis, structural confirmation, and core physicochemical parameters—is a prerequisite for any successful drug development campaign. The methodologies outlined in this guide provide a robust, self-validating framework for this characterization. By understanding the causality behind each experimental choice, researchers can efficiently generate the high-quality data needed to assess the compound's viability and guide its progression from a chemical entity to a potential therapeutic agent. The established link between this scaffold and PLD inhibition provides a clear and promising direction for initial pharmacological evaluation.
References
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Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Scott, J. D., et al. (2014). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry, 57(11), 4640–4654. Available at: [Link]
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MySkinRecipes. (n.d.). 3-PHENYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE. Retrieved from [Link]
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Sharma, U., et al. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 749008. Available at: [Link]
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Tang, X., et al. (2022). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 9(12), 3406-3428. Available at: [Link]
